AB-CHMINACA metabolite M1A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AB-CHMINACA metabolite M1A: is a metabolite produced from the synthetic cannabinoid AB-CHMINACA. This compound is often detected in urine samples and is used as an analytical reference standard . AB-CHMINACA itself is a potent agonist of the central cannabinoid receptor 1 (CB1), and its metabolites, including M1A, are studied for their physiological and toxicological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of AB-CHMINACA metabolite M1A involves multiple steps, starting from the parent compound AB-CHMINACA. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable precursor.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group is introduced through a substitution reaction.
Introduction of the Carboxamide Group: The carboxamide group is added via an amide coupling reaction.
Hydroxylation: The final step involves the hydroxylation of the cyclohexylmethyl group to form the metabolite M1A.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions: AB-CHMINACA metabolite M1A undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexylmethyl moiety can be further oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the carboxamide can be reduced to form amines.
Substitution: The indazole core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted indazole derivatives.
Aplicaciones Científicas De Investigación
AB-CHMINACA metabolite M1A has several scientific research applications:
Mecanismo De Acción
The mechanism of action of AB-CHMINACA metabolite M1A involves its interaction with the central cannabinoid receptor 1 (CB1). As a metabolite of AB-CHMINACA, it retains the ability to bind to CB1 receptors, leading to the activation of downstream signaling pathways. This interaction results in various physiological effects, including modulation of neurotransmitter release and alteration of cellular functions .
Comparación Con Compuestos Similares
AB-FUBINACA: Another synthetic cannabinoid with a similar structure but with a fluorobenzyl group instead of a cyclohexylmethyl group.
ADB-CHMINACA: A synthetic cannabinoid with a similar indazole core but different substituents on the nitrogen atom.
MDMB-CHMICA: A synthetic cannabinoid with a similar core structure but different functional groups.
Uniqueness: AB-CHMINACA metabolite M1A is unique due to its specific hydroxylation pattern on the cyclohexylmethyl group, which distinguishes it from other metabolites and synthetic cannabinoids. This unique structure affects its binding affinity and interaction with cannabinoid receptors, leading to distinct physiological and toxicological properties .
Propiedades
Fórmula molecular |
C20H28N4O3 |
---|---|
Peso molecular |
372.5 |
Nombre IUPAC |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-hydroxycyclohexyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H28N4O3/c1-12(2)17(19(21)26)22-20(27)18-15-5-3-4-6-16(15)24(23-18)11-13-7-9-14(25)10-8-13/h3-6,12-14,17,25H,7-11H2,1-2H3,(H2,21,26)(H,22,27)/t13?,14?,17-/m0/s1 |
Clave InChI |
GAXQKKYBSIFRJX-KVULBXGLSA-N |
SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O |
Apariencia |
Assay:≥98% (mixture of diastereomers)A crystalline solid |
Sinónimos |
N-((S)-1-Amino-3-methyl-1-oxobutan-2-yl)-1-((3-hydroxycyclohexyl)methyl)-1H-indazole-3-carboxamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.